molecular formula C20H24N2O3 B5803366 4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde

4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde

Cat. No. B5803366
M. Wt: 340.4 g/mol
InChI Key: ZHUYOAGSGMMEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde, also known as BMBPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and has been studied for its various pharmacological properties.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. This compound has also been found to modulate the immune system and inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to modulate the activity of neurotransmitters and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. However, this compound has limited solubility in water, which may make it difficult to work with in certain experiments. In addition, further studies are needed to fully understand the toxicity and safety profile of this compound.

Future Directions

There are several potential future directions for research on 4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits in this area. In addition, this compound may have potential applications in the treatment of viral infections and cancer. Further research is needed to fully explore these potential applications.

Synthesis Methods

The synthesis of 4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde involves the reaction of 4-hydroxybenzaldehyde with 3-methoxybenzyl bromide in the presence of potassium carbonate and DMF. The resulting product is then reacted with piperazine and benzyl bromide to obtain this compound.

Scientific Research Applications

4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-20-13-18(14-21-9-11-22(16-23)12-10-21)7-8-19(20)25-15-17-5-3-2-4-6-17/h2-8,13,16H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUYOAGSGMMEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)C=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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